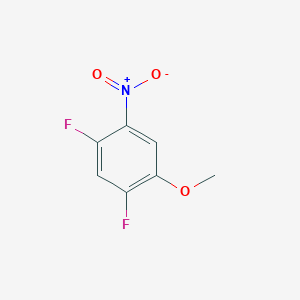

1,5-Difluoro-2-methoxy-4-nitrobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10322. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-difluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQOVGHBTZMFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278847 | |

| Record name | 1,5-difluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-39-3 | |

| Record name | 1,5-difluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Difluoro-2-methoxy-4-nitrobenzene from 2,4-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Difluoro-2-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research, starting from 2,4-difluoroanisole. This document details the chemical properties of the involved compounds, a robust experimental protocol, and the underlying chemical principles of the reaction.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for a variety of subsequent functional group manipulations, making nitroaromatic compounds valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This guide focuses on the regioselective nitration of 2,4-difluoroanisole to yield this compound. The directing effects of the methoxy and fluoro substituents on the aromatic ring play a crucial role in achieving the desired isomer.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for safe handling, effective reaction monitoring, and successful purification.

| Property | 2,4-difluoroanisole (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₆F₂O | C₇H₅F₂NO₃ |

| Molecular Weight | 144.12 g/mol | 189.12 g/mol [1] |

| Appearance | Colorless to light yellow liquid | Yellowish solid |

| Melting Point | Not available | 93-95 °C |

| Boiling Point | 53 °C at 18 mmHg | Not available |

| Density | 1.24 g/mL | Not available |

| Refractive Index | n20/D 1.47 | Not available |

| CAS Number | 452-10-8 | 179011-39-3[1] |

Reaction Scheme and Mechanism

The synthesis of this compound from 2,4-difluoroanisole is achieved through an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating and ortho-, para-directing group, while the fluorine atoms (-F) are deactivating yet also ortho-, para-directing. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

The regioselectivity of the reaction is governed by the interplay of the directing effects of the substituents. The powerful para-directing effect of the methoxy group, coupled with the ortho-directing effect of the fluorine at position 4, leads to the preferential substitution at the C5 position.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound. This procedure is based on established methods for the nitration of similar aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

4.1. Materials and Reagents

-

2,4-difluoroanisole (99%+)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Ethanol (for recrystallization)

4.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Melting point apparatus

4.3. Procedure

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 to 1.5 equivalents) to pre-chilled concentrated sulfuric acid (2.0 to 3.0 equivalents) while maintaining the temperature below 10 °C using an ice bath.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,4-difluoroanisole (1.0 equivalent).

-

Nitration Reaction: Cool the flask containing the 2,4-difluoroanisole to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,4-difluoroanisole. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a yellowish solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product.

-

Expected Yield: Based on analogous reactions, a yield of approximately 90% can be expected.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Spectroscopic and Synthetic Overview of 1,5-Difluoro-2-methoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic workflow for 1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS No. 179011-39-3). Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from structurally similar compounds to predict its spectroscopic characteristics. The methodologies provided are based on standard analytical chemistry protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds such as other fluorinated and methoxylated nitrobenzenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8-8.2 | d | ~8-10 | H-3 |

| ~7.0-7.3 | d | ~10-12 | H-6 |

| ~3.9-4.1 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-F |

| ~145-150 | C-NO₂ |

| ~140-145 (d) | C-F |

| ~130-135 | C-OCH₃ |

| ~115-120 (d) | C-H |

| ~110-115 (d) | C-H |

| ~55-60 | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~(-110 to -130) | F at C-1 |

| ~(-110 to -130) | F at C-5 |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~189 | [M]⁺ (Molecular Ion) |

| ~174 | [M-CH₃]⁺ |

| ~159 | [M-NO]⁺ |

| ~143 | [M-NO₂]⁺ |

| ~131 | [M-C₂H₃O]⁺ |

Table 5: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| ~1600-1575 | Aromatic C=C Stretch |

| ~1530-1500 | Asymmetric NO₂ Stretch |

| ~1350-1330 | Symmetric NO₂ Stretch |

| ~1250-1200 | Aryl-O Stretch |

| ~1050-1000 | C-F Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy: Acquire the spectrum using a fluorine-observe probe. Use a common fluorine-containing standard, such as trifluorotoluene, for referencing.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Plausible Synthetic and Analytical Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic analysis of this compound, based on known reactions of similar aromatic compounds.

Caption: Synthetic and analytical workflow for this compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Characterization of 1,5-Difluoro-2-methoxy-4-nitrobenzene

For Immediate Release

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS 179011-39-3). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing this and related compounds. While direct experimental spectral data for this specific molecule is not widely published, this guide offers a robust, predicted characterization based on established NMR principles and data from analogous structures.

Introduction

This compound is a poly-substituted aromatic compound featuring a combination of electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups. This unique electronic arrangement makes it a valuable intermediate in organic synthesis. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural verification. This guide provides the foundational knowledge for interpreting the NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of substituent effects and comparison with structurally similar molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region and one in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.80 | Doublet of doublets (dd) | ³J(H-F₅) ≈ 8-10 Hz, ⁴J(H-F₁) ≈ 2-3 Hz |

| H-6 | 8.00 - 8.30 | Doublet of doublets (dd) | ³J(H-F₁) ≈ 8-10 Hz, ⁴J(H-F₅) ≈ 2-3 Hz |

| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A |

Note: Predictions are based on spectra of related nitro- and fluoro-substituted benzene derivatives in CDCl₃. Actual values may vary based on experimental conditions.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. Other carbons may also show smaller couplings to the fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹J(C-F) (Hz) |

| C-1 | 155 - 160 | Doublet (d) | ~240-260 |

| C-2 | 145 - 150 | Singlet or small doublet | N/A |

| C-3 | 115 - 120 | Doublet (d) | ~3-5 |

| C-4 | 140 - 145 | Singlet or small doublet | N/A |

| C-5 | 150 - 155 | Doublet (d) | ~240-260 |

| C-6 | 110 - 115 | Doublet (d) | ~3-5 |

| -OCH₃ | 56 - 58 | Singlet (s) | N/A |

Note: Predictions are based on spectra of related nitro- and fluoro-substituted benzene derivatives in CDCl₃. Actual values may vary based on experimental conditions.

Experimental Protocols for NMR Analysis

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm.[1] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Spectrometer Parameters

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, or more, may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Visualization of Molecular Structure and NMR Couplings

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling interactions.

Figure 1. Molecular structure of this compound with atom numbering.

Figure 2. Diagram of key proton-fluorine (¹H-¹⁹F) spin-spin couplings.

References

An In-depth Technical Guide to the Crystal Structure of 1,5-Difluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of 1,5-difluoro-2-methoxy-4-nitrobenzene. While a definitive crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD) or the broader scientific literature, this document outlines the necessary experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a predictive summary of crystallographic parameters and a discussion of anticipated molecular geometry and intermolecular interactions, based on the analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic analysis of this compound and similar small organic molecules.

Introduction

This compound (CAS 179011-39-3) is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry as a building block for more complex molecules. The precise arrangement of atoms in the solid state, as determined by X-ray crystallography, is crucial for understanding its physical and chemical properties, predicting its reactivity, and informing its potential use in drug design and materials science.

To date, a published crystal structure for this compound is not available. This guide, therefore, provides a detailed projection of its structural attributes based on crystallographic data from analogous substituted nitrobenzenes. It also furnishes a comprehensive set of generalized experimental procedures that would be employed for its structural determination.

Predicted Crystallographic and Structural Data

The following table summarizes the expected crystallographic data for this compound. These values are predictive and are based on reported data for structurally similar compounds like 1-chloro-2-methyl-4-nitrobenzene and 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[1][2][3]

| Parameter | Predicted Value / Characteristics |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/n, P2₁/c, or Pbca) |

| Unit Cell Dimensions (Å) | a ≈ 13-16, b ≈ 3-5, c ≈ 13-16 |

| β Angle (°) | ≈ 90-100 (for monoclinic system) |

| Volume (ų) | ≈ 650-750 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ≈ 1.6-1.7 |

| Key Bond Lengths (Å) | C-NO₂: 1.45-1.48, C-F: 1.33-1.36, C-O: 1.35-1.38, C(aromatic)-C(aromatic): 1.37-1.40 |

| Key Bond Angles (°) | O-N-O: ~123-125, C-C-F: ~118-122, C-C-O: ~115-125 |

| Dihedral Angle | The nitro group is expected to be slightly twisted out of the plane of the benzene ring. |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the nitration of a suitable precursor, 1,5-difluoro-2-methoxybenzene. The following is a generalized procedure based on syntheses of similar compounds.[2]

Materials:

-

1,5-Difluoro-2-methoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

1,5-Difluoro-2-methoxybenzene is dissolved in dichloromethane and cooled separately.

-

The nitrating mixture is added dropwise to the solution of the starting material with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice and extracted with dichloromethane.

-

The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.

-

The extracted organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method for small organic molecules.

Procedure:

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality should form.

Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using full-matrix least-squares methods.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a substituted nitrobenzene compound.

Caption: Workflow for Synthesis and Crystallographic Analysis.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing any specific biological activities or interactions with signaling pathways for this compound. Nitroaromatic compounds, in general, can exhibit a range of biological effects, and some are known to be substrates for metabolic enzymes such as cytochrome P450s. However, without experimental data, any discussion of the biological role of this particular compound would be speculative. Further research is required to explore its potential pharmacological or toxicological profile.

Conclusion

This technical guide provides a projected yet comprehensive framework for the crystallographic and structural analysis of this compound. While the definitive crystal structure remains to be determined, the detailed experimental protocols and predictive data presented herein offer a valuable resource for researchers. The provided workflow and discussion of expected structural features, based on analogous compounds, will facilitate future investigations into the solid-state properties of this and related molecules, which are of interest in the fields of chemical synthesis and drug discovery.

References

Physical and chemical properties of 1,5-Difluoro-2-methoxy-4-nitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,5-Difluoro-2-methoxy-4-nitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₃.[1] Its chemical structure combines a nitro group, a methoxy group, and two fluorine atoms on a benzene ring, suggesting its potential as a versatile intermediate in organic synthesis.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties are estimated based on structurally similar molecules.

| Property | Value | Source |

| CAS Number | 179011-39-3 | [1] |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Sparingly soluble in water, soluble in most organic solvents (inferred) | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can likely be achieved by the methoxylation of a suitable difluoronitrobenzene precursor. A potential starting material is 1,2,4-trifluoro-5-nitrobenzene. The reaction would proceed via a nucleophilic aromatic substitution where a methoxide source, such as sodium methoxide, displaces one of the fluorine atoms. The fluorine atom at the 2-position is the most likely to be substituted due to the activating effect of the nitro group at the 4-position and the directing effect of the fluorine at the 1-position.

Reaction:

1,2,4-Trifluoro-5-nitrobenzene + CH₃ONa → this compound + NaF

General Experimental Protocol for Methoxylation

The following is a generalized experimental protocol adapted from the synthesis of similar methoxy-substituted nitroaromatic compounds.[4]

Materials:

-

1,2,4-Trifluoro-5-nitrobenzene

-

Methanol (anhydrous)

-

Sodium metal (or sodium methoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

The precursor, 1,2,4-trifluoro-5-nitrobenzene, is dissolved in an anhydrous solvent in a separate reaction vessel.

-

The sodium methoxide solution is added dropwise to the solution of the precursor at a controlled temperature, typically ranging from 0 °C to room temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water and neutralized with a dilute acid, such as hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the fluorine atoms, which activate the benzene ring towards nucleophilic aromatic substitution. The fluorine atoms are good leaving groups in such reactions. The presence of the methoxy group, an electron-donating group, may modulate the reactivity of the ring.

The nitro group can also undergo reduction to an amino group using various reducing agents, which is a common transformation in the synthesis of pharmaceutical intermediates.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[3][5]

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms. A singlet corresponding to the methoxy group protons would be observed around 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹. The C-O stretching of the methoxy group will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.12 g/mol ).

Applications in Drug Development and Biological Activity

Fluorinated and nitrated benzene derivatives are important building blocks in the pharmaceutical industry.[6] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. The nitro group is a versatile functional group that can be a precursor to an amine, which is a common feature in many bioactive compounds.

While there is no specific information on the biological activity of this compound, a structurally similar compound, 1,5-difluoro-2-methyl-4-nitrobenzene, has been reported to be a substrate for cytochrome P450 enzymes and to activate stress response pathways.[6] This suggests that this compound could potentially interact with metabolic pathways and cellular signaling processes. Its utility as an intermediate in the synthesis of more complex molecules for drug discovery is a primary area of interest.

Visualized Workflows and Relationships

General Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conceptual Interaction with Biological Systems

This diagram illustrates a conceptual pathway for the potential interaction of nitroaromatic compounds with biological systems, based on information for related molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: [chemicalbook.com]

- 3. ijsr.net [ijsr.net]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) 1H NMR [m.chemicalbook.com]

- 6. Buy 1,5-Difluoro-2-methyl-4-nitrobenzene | 179011-38-2 [smolecule.com]

A Technical Guide to the Solubility of 1,5-Difluoro-2-methoxy-4-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Difluoro-2-methoxy-4-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and the general solubility behavior expected for a compound with its structure.

Introduction to this compound

This compound is a substituted aromatic compound. Its structure, featuring two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating methoxy group, results in a unique electronic and steric environment that influences its physicochemical properties, including solubility. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a building block or intermediate.

Principles of Solubility in Organic Solvents

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This indicates that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is complex due to the presence of both polar (nitro and methoxy groups) and nonpolar (benzene ring) moieties.

Factors influencing the solubility of this compound:

-

Solvent Polarity: A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic (e.g., ethanol, methanol) should be considered to establish a comprehensive solubility profile.

-

Temperature: The solubility of solid organic compounds in liquid solvents generally increases with temperature. Therefore, solubility determination at various temperatures can be highly informative.

-

Hydrogen Bonding: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility for this compound.

-

Molecular Interactions: Dipole-dipole interactions and van der Waals forces between the solute and solvent molecules will also play a significant role in the dissolution process.

Predicted Solubility Profile

-

Low Solubility: Expected in nonpolar, aliphatic hydrocarbon solvents like hexane and cyclohexane.

-

Moderate Solubility: Likely in aromatic hydrocarbons such as toluene and benzene, and in ethers like diethyl ether.

-

Good Solubility: Anticipated in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF).

-

Very Good Solubility: Expected in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Variable Solubility: In polar protic solvents like methanol and ethanol, the solubility will depend on the balance between hydrogen bonding interactions and the energy required to break the crystal lattice of the solid.

Experimental Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound

-

An In-depth Technical Guide on the Electronic Effects of Substituents in 1,5-Difluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the fluoro, methoxy, and nitro substituents on the aromatic ring of 1,5-difluoro-2-methoxy-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document extrapolates from established principles of physical organic chemistry and available data for structurally related compounds to predict its reactivity and spectroscopic characteristics. The interplay of the strong electron-withdrawing nitro and fluoro groups, combined with the electron-donating methoxy group, establishes a unique electronic environment that governs the molecule's chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution. This guide summarizes predicted spectroscopic data, outlines a plausible experimental protocol for its synthesis, and employs visualizations to illustrate the intricate electronic interactions.

Introduction to Substituent Effects

The chemical reactivity and physical properties of a substituted benzene derivative are profoundly influenced by the electronic character of its substituents. These effects are primarily categorized as inductive and resonance effects, which modulate the electron density of the aromatic π-system.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the π-system and involves the delocalization of lone pairs or π-electrons of the substituent with the aromatic ring. Substituents that donate electrons to the π-system have a positive resonance effect (+M), while those that withdraw electrons from the π-system have a negative resonance effect (-M).

The overall electronic influence of a substituent is a combination of its inductive and resonance effects, which can either reinforce or oppose each other.

Analysis of Substituents in this compound

In this compound, the benzene ring is substituted with two fluoro groups, one methoxy group, and one nitro group. The positions of these substituents are critical in determining their collective electronic impact.

-

Fluoro Groups (-F): Fluorine is the most electronegative element, and as such, it exerts a strong -I effect, withdrawing electron density from the ring and deactivating it towards electrophilic substitution.[1] However, it also possesses lone pairs that can be delocalized into the ring, resulting in a +M effect. For halogens, the inductive effect generally outweighs the resonance effect.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a -I effect. However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong +M effect, which is dominant. This makes the methoxy group an overall electron-donating and activating group.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong -I effect (due to the electronegativity of nitrogen and oxygen) and a strong -M effect (the π-electrons of the ring can be delocalized onto the nitro group). This makes the nitro group a strong deactivating group.

The interplay of these substituents in this compound creates a highly electron-deficient aromatic ring, which is particularly activated towards nucleophilic aromatic substitution.

Quantitative Analysis of Electronic Effects: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The σ value is a sum of the inductive (σI) and resonance (σR) contributions. While specific Hammett constants for the substituents in this exact arrangement are not available, we can use established values for individual substituents to analyze their effects.

| Substituent | Position | σI (Inductive) | σR (Resonance) | σp (para) | σm (meta) |

| -F | - | 0.51 | -0.45 | 0.06 | 0.34 |

| -OCH₃ | - | 0.27 | -0.83 | -0.27 | 0.12 |

| -NO₂ | - | 0.65 | 0.15 | 0.78 | 0.71 |

Data extrapolated from various sources on Hammett constants.

This data illustrates the strong electron-withdrawing nature of the nitro group and the dual nature of the fluoro and methoxy groups. The overall electronic landscape of this compound is dominated by the powerful electron-withdrawing effects of the nitro and fluoro groups, making the ring highly electrophilic.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two aromatic protons. The proton at C3 will be coupled to the fluorine at C5, and the proton at C6 will be coupled to the fluorine at C1. The electron-withdrawing environment will likely shift these signals downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | d | ~7-9 (J H-F) |

| H-6 | 7.0 - 7.4 | d | ~9-11 (J H-F) |

| -OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by large C-F coupling constants. The carbons attached to the electron-withdrawing groups will be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 160 (d, ¹JCF) |

| C-2 | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 150 - 155 (d, ¹JCF) |

| C-6 | 110 - 115 |

| -OCH₃ | 55 - 60 |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two signals, one for each fluorine atom, likely as multiplets due to coupling with the aromatic protons.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| F-1 | -110 to -120 |

| F-5 | -120 to -130 |

Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitro, methoxy, and C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| NO₂ asymmetric stretch | 1520 - 1560 |

| NO₂ symmetric stretch | 1340 - 1360 |

| C-O stretch (aryl ether) | 1230 - 1270 |

| C-F stretch | 1100 - 1200 |

Proposed Experimental Protocols

Proposed Synthesis of this compound

A plausible synthesis route for this compound involves the nucleophilic aromatic substitution of a trifluoro-nitrobenzene precursor. A potential starting material could be 1,2,4-trifluoro-5-nitrobenzene.

Reaction: Nucleophilic substitution of fluoride with methoxide.

Procedure:

-

To a solution of 1,2,4-trifluoro-5-nitrobenzene (1 equivalent) in a suitable solvent such as methanol or a polar aprotic solvent like DMF, is added sodium methoxide (1.1 equivalents) at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Protocol

The synthesized compound would be characterized using standard spectroscopic techniques:

-

¹H, ¹³C, and ¹⁹F NMR: Spectra would be recorded on a 400 or 500 MHz NMR spectrometer using CDCl₃ as the solvent.

-

IR Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer, either as a thin film or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Visualizations

Caption: Electronic effects of substituents on the benzene ring.

Caption: Proposed synthesis workflow for the target molecule.

Conclusion

This compound presents a fascinating case study in the interplay of competing electronic effects on an aromatic ring. The cumulative effect of a strong π-donating methoxy group and powerful σ- and π-withdrawing nitro and fluoro groups results in a highly polarized and electron-deficient aromatic system. This electronic configuration makes the molecule a prime candidate for nucleophilic aromatic substitution reactions, with the positions ortho and para to the nitro group being particularly activated. The predictive analysis of its spectroscopic properties and a plausible synthetic route provided in this guide offer a solid foundation for researchers interested in the synthesis and application of this and related polysubstituted aromatic compounds in the fields of medicinal chemistry and materials science. Further experimental validation is necessary to confirm the theoretical predictions outlined herein.

References

In-depth Technical Guide: Electrophilic Reactivity of 1,5-Difluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 1,5-Difluoro-2-methoxy-4-nitrobenzene in electrophilic aromatic substitution (EAS) reactions. Due to the complex interplay of activating and deactivating substituents on the benzene ring, predicting the outcome of electrophilic attack requires a nuanced understanding of electronic and steric effects. This document synthesizes theoretical principles with data from analogous compounds to offer a predictive framework for the reactivity of this molecule, alongside detailed hypothetical experimental protocols.

Core Concepts: Substituent Effects

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the combined influence of its four substituents:

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its potent +R (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate.

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful -I (inductive) and -R effects, which withdraw electron density from the ring, destabilizing the arenium ion intermediate.[1][2]

-

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong -I effect but are ortho, para-directing because of their +R effect, where lone pairs on the halogen can donate to the ring to stabilize the arenium ion.[1]

The overall reactivity of the ring is significantly diminished by the presence of the two fluorine atoms and, most notably, the potent nitro group. Therefore, forcing electrophilic substitution on this molecule requires carefully chosen, often harsh, reaction conditions.

Predicted Regioselectivity of Electrophilic Attack

The directing effects of the substituents on this compound are in competition. The powerful ortho, para-directing influence of the methoxy group will be the dominant factor in determining the position of electrophilic attack. The nitro group strongly deactivates the positions ortho and para to it, while directing incoming electrophiles to the meta positions. The fluorine atoms also act as ortho, para-directors.

Considering the positions on the benzene ring:

-

C3: ortho to the methoxy group and meta to the nitro group. This position is activated by the methoxy group and not strongly deactivated by the nitro group.

-

C6: ortho to one fluorine and para to the other, but also ortho to the deactivating nitro group and meta to the activating methoxy group. This position is sterically hindered and electronically unfavorable.

Therefore, the most probable site for electrophilic attack is the C3 position , which is strongly activated by the methoxy group and only moderately influenced by the other substituents.

Electrophilic Substitution Reactions

Nitration

Further nitration of this compound is expected to be challenging due to the already present strong deactivating nitro group. However, forcing conditions can lead to the introduction of a second nitro group. Based on analogous reactions, the most likely position for the incoming nitro group is C3.

Analogous Reaction Data: Nitration of 2-Fluoro-1,4-dimethoxybenzene

| Reactant | Reagents | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%) | 0 | 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90 | [3] |

Hypothetical Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 1,5-Difluoro-2-methoxy-3,4-dinitrobenzene.

Halogenation

Halogenation of the deactivated ring will likely require a Lewis acid catalyst for chlorination and bromination. The incoming halogen is predicted to substitute at the C3 position.

Analogous Reaction Data: Chlorination of 2,4-Difluoronitrobenzene

| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,4-Difluoronitrobenzene | Cl₂, I₂ (cat.), H₂SO₄ | 160 | 8 | 3,5-Dichloro-2,4-difluoronitrobenzene | Not specified | [4] |

Hypothetical Experimental Protocol: Bromination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) in a round-bottom flask, add a Lewis acid catalyst such as iron(III) bromide (1.1 eq) at room temperature.

-

Addition of Halogenating Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by carefully adding it to an aqueous solution of sodium bisulfite.

-

Extraction: Extract the mixture with dichloromethane.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the residue by column chromatography to afford 3-Bromo-1,5-difluoro-2-methoxy-4-nitrobenzene.

Sulfonation

Sulfonation is a reversible reaction and can be achieved using fuming sulfuric acid. The sulfonic acid group is expected to be introduced at the C3 position.

Hypothetical Experimental Protocol: Sulfonation of this compound

-

Reaction Setup: In a flask equipped with a stirrer and a condenser, carefully add this compound (1.0 eq) to fuming sulfuric acid (oleum, 20% SO₃) at 0 °C.

-

Reaction: Slowly heat the mixture to 80-100 °C and maintain this temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Precipitation: The sulfonic acid product may precipitate upon cooling and dilution. If necessary, "salting out" with sodium chloride can be performed to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Drying: Dry the product, this compound-3-sulfonic acid, under vacuum.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly deactivating groups like a nitro group. The strong electron-withdrawing nature of the -NO₂ group significantly reduces the nucleophilicity of the benzene ring, rendering it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Experimental Workflow

The general workflow for performing an electrophilic aromatic substitution on a deactivated substrate like this compound involves several key stages, from reagent preparation to product purification and characterization.

Conclusion

The electrophilic reactivity of this compound is significantly attenuated by the presence of three deactivating substituents. However, the potent activating and ortho, para-directing effect of the methoxy group is predicted to be the dominant factor in controlling the regioselectivity of electrophilic attack, directing incoming electrophiles primarily to the C3 position. Successful electrophilic substitutions, such as nitration, halogenation, and sulfonation, will likely require forcing conditions. In contrast, Friedel-Crafts reactions are not expected to be viable. The provided hypothetical protocols, based on reactions of analogous compounds, offer a solid starting point for the experimental investigation of this molecule's reactivity, which is of interest to researchers in medicinal and materials chemistry.

References

- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. quora.com [quora.com]

- 3. mdpi.com [mdpi.com]

- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

Thermal Stability and Decomposition of 1,5-Difluoro-2-methoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected thermal stability and decomposition profile of 1,5-Difluoro-2-methoxy-4-nitrobenzene. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its properties. All personnel should handle this compound with extreme care, utilizing appropriate personal protective equipment and engineering controls.

Introduction

This compound, with the chemical formula C7H5F2NO3, is a fluorinated nitroaromatic compound.[1] The presence of fluorine atoms and a nitro group on the benzene ring suggests a complex thermal behavior profile. The introduction of fluorine into organic molecules often imparts unique properties, including increased thermal stability.[2] However, the nitro group is a well-known energetic functional group that can lead to rapid decomposition and the release of significant energy.[3] Understanding the thermal stability of this compound is critical for safe handling, storage, and for its application in synthetic chemistry, particularly in drug development where reaction conditions can vary.

This guide provides an in-depth analysis of the expected thermal properties of this compound, drawing parallels from related compounds. It outlines potential hazards, safe handling procedures, and the experimental methodologies used to assess thermal stability.

Predicted Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179011-39-3 | [1] |

| Molecular Formula | C7H5F2NO3 | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Melting Point | 93-95°C | [5] |

Table 2: Predicted Thermal Decomposition Data (Based on Analogue DFTNAN)

| Parameter | Predicted Value/Range | Analogue Data (DFTNAN) | Source (Analogue) |

| Decomposition Onset Temperature (DSC) | > 200°C | 273°C (closed cup) | [4] |

| Peak Decomposition Temperature (DSC) | > 250°C | 285°C | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | Estimated > 200°C | 226.33°C | [4] |

| Critical Temperature of Thermal Explosion (Tb) | Estimated > 220°C | 249.03°C | [4] |

Note: These are predicted values and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a series of standardized tests should be conducted. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset and peak temperatures of decomposition.

Methodology:

-

A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated stainless steel pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 2, 5, 10, 15 °C/min) under a nitrogen atmosphere.[4]

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are identified and analyzed.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the sample as a function of temperature, indicating decomposition and evaporation.

Methodology:

-

A small sample (5-10 mg) of the compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting data provides information on the decomposition temperature range and the mass of volatile decomposition products.

Decomposition Pathway and Hazardous Products

The decomposition of nitroaromatic compounds can be complex. Based on the elemental composition of this compound (C7H5F2NO3) and data from similar molecules, the following hazardous decomposition products can be anticipated:

-

Nitrogen oxides (NOx): Highly toxic gases.

-

Carbon monoxide (CO): A toxic and flammable gas.

-

Carbon dioxide (CO2): An asphyxiant at high concentrations.

-

Hydrogen fluoride (HF): A highly corrosive and toxic gas.

The presence of the methoxy group may also lead to the formation of formaldehyde or other related toxic byproducts.

Below is a generalized workflow for investigating the thermal decomposition of this compound.

Caption: Experimental workflow for thermal hazard analysis.

A potential decomposition pathway can be visualized as a series of bond-breaking events initiated by thermal energy.

Caption: Generalized thermal decomposition pathway.

Safety and Handling

Given the potential for energetic decomposition, this compound should be handled with caution.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While specific experimental data for this compound is not available, analysis of structurally related fluorinated nitroaromatic compounds suggests that it possesses moderate to high thermal stability. However, the presence of the nitro group necessitates careful handling due to the potential for rapid and energetic decomposition at elevated temperatures, leading to the formation of toxic and corrosive gases. It is strongly recommended that comprehensive thermal analysis, including DSC and TGA, be performed to establish a definitive thermal stability profile before this compound is utilized in large-scale applications or under strenuous reaction conditions.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: [chemicalbook.com]

A Technical Guide to 1,5-Difluoro-2-methoxy-4-nitrobenzene for Research and Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and potential synthetic and application methodologies for 1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS Number: 179011-39-3). This information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this valuable chemical intermediate.

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. While pricing is often subject to quotation, the following table summarizes key information from various vendors to facilitate procurement.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Notes |

| Combi-Blocks | 179011-39-3 | C₇H₅F₂NO₃ | 96% | Inquire | - |

| BOC Sciences | 179011-39-3 | C₇H₅F₂NO₃ | Inquire | Custom Synthesis Available | Offers a range of services including custom synthesis and drug discovery support. |

| Dayang Chem (Hangzhou) Co.,Ltd. | 179011-39-3 | C₇H₅F₂NO₃ | Inquire | Inquire | Specializes in pharmaceutical, agrochemical, and dyestuff intermediates. |

| BLDpharm | 179011-39-3 | C₇H₅F₂NO₃ | Inquire | Inquire | - |

| Santa Cruz Biotechnology, Inc. | 179011-39-3 | C₇H₅F₂NO₃ | Inquire | 1 mg / 5 mg | Product intended for research use only.[1] |

| Parchem | 179011-39-3 | C₇H₅F₂NO₃ | Inquire | Inquire | Supplies a range of specialty chemicals.[2] |

Physicochemical Data

| Property | Value |

| CAS Number | 179011-39-3 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol [1] |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

Experimental Protocols: Synthesis and Applications

Proposed Synthetic Pathway

The synthesis of this compound likely proceeds via the nitration of a difluoroanisole precursor. A general methodology for such a transformation is outlined below. It is crucial to note that this is a generalized procedure and would require optimization for this specific substrate.

General Protocol for Nitration of a Difluoroanisole:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the precursor, 1,5-difluoro-2-methoxybenzene, in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate. The nitro group is a versatile functional handle that can be readily reduced to an amine, which can then be further functionalized.

One of the primary applications of such a molecule is in nucleophilic aromatic substitution (SNAr) reactions . The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by a nucleophile.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a reaction vessel, dissolve this compound and the desired nucleophile in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the mixture to facilitate the reaction.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purification: Wash and dry the organic phase, and purify the product by column chromatography or recrystallization.

Visualized Workflows and Pathways

To further aid in the conceptualization of procurement and application, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 1,5-Difluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-2-methoxy-4-nitrobenzene is a versatile reagent in organic synthesis, particularly for the construction of complex aromatic compounds used in medicinal chemistry and materials science. Its chemical structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. The molecule's reactivity is dictated by the presence of two key features:

-

Activating Group: The potent electron-withdrawing nitro group (-NO₂) at the C4 position significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.

-

Leaving Groups: Two fluorine atoms are present at the C1 and C5 positions. In SNAr reactions, fluoride is an excellent leaving group.

The methoxy group (-OCH₃) at the C2 position also influences the regioselectivity of the substitution, primarily through steric and electronic effects. Generally, nucleophilic attack is favored at the position para to the strongly activating nitro group (C1), and to a lesser extent, the ortho position (C5).

This document provides detailed protocols for SNAr reactions using this compound with various nucleophiles and summarizes expected outcomes based on established principles of SNAr chemistry.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a fluorine atom (typically C1 or C5), breaking the aromaticity of the ring. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.

The overall reaction rate is typically governed by the initial nucleophilic addition step. The presence of a strong electron-withdrawing group, like the nitro group, is crucial for stabilizing the Meisenheimer complex and thus facilitating the reaction.

General SNAr Mechanism

Regioselectivity of Substitution

The substitution pattern on this compound is influenced by the electronic effects of the substituents. The nitro group strongly activates the positions ortho and para to it. In this case, both fluorine atoms are in activated positions. However, the fluorine at the C5 position is ortho to the nitro group, while the fluorine at the C1 position is para. Generally, the para position is more activated. Therefore, nucleophilic attack is expected to predominantly occur at the C5 position, leading to the displacement of the fluorine atom at this position.

Predicted Regioselectivity of Nucleophilic Attack

Experimental Protocols

The following are representative protocols for the reaction of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 5-amino-1-fluoro-2-methoxy-4-nitrobenzene derivatives.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DMSO, ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

-

Add the amine (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiols

This protocol outlines a general method for the synthesis of 5-thioether substituted 1-fluoro-2-methoxy-4-nitrobenzene derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

-

Base (e.g., NaH, K₂CO₃) (1.2 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the thiol (1.1 eq) in anhydrous solvent (e.g., THF) at 0 °C, add the base (e.g., NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-